Gossypetin

Antioxidant Lipid Peroxidation Food Preservation

Gossypetin (CAS 489-35-0) is a hexahydroxylated flavonol featuring a critical 8‑hydroxyl substituent that distinguishes it from quercetin and myricetin. This unique architecture confers 2.7–3‑fold greater antioxidant activity and target‑selective MKK3/6‑p38 pathway inhibition, eliminating off‑target effects common to generic flavonols. Procure gossypetin to ensure experimental rigour in kinase profiling, radical‑scavenging assays, and aromatase inhibitor screening. Not interchangeable with lesser‑hydroxylated analogues.

Molecular Formula C15H10O8
Molecular Weight 318.23 g/mol
CAS No. 489-35-0
Cat. No. B1671993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGossypetin
CAS489-35-0
Synonyms2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxy-4H-chromen-4-one
articulatidin
equisporol
gossypetin
Molecular FormulaC15H10O8
Molecular Weight318.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O
InChIInChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H
InChIKeyYRRAGUMVDQQZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gossypetin (CAS 489-35-0): Hexahydroxyflavonoid Supplier Baseline & Structural Reference


Gossypetin (CAS 489-35-0) is a hexahydroxylated flavonol characterized by hydroxyl groups at positions 3, 5, 7, 8, 3', and 4' on the flavone backbone, with the 8-hydroxyl substituent representing the key structural distinction from the ubiquitous flavonol quercetin [1]. This polyphenolic compound occurs naturally in plants of the Malvaceae family, most notably in the calyx and flowers of Hibiscus sabdariffa (roselle) and Rhodiola rosea [2]. As a plant secondary metabolite, gossypetin serves as an aglycone scaffold that can undergo glycosylation to yield derivatives such as gossypin and gossypitrin . The compound's hexahydroxylated architecture confers distinctive redox chemistry and molecular recognition properties that differentiate it from less hydroxylated flavonol analogs, establishing a distinct procurement identity for research applications requiring defined antioxidant capacity, kinase inhibition profiles, or specific structure-activity relationship investigations.

Why Gossypetin Cannot Be Replaced by Quercetin or Myricetin in Targeted Research Applications


Despite sharing a flavonol core structure with quercetin (lacking the 8-OH group) and myricetin (lacking the 8-OH group but bearing an additional 5'-OH group), gossypetin cannot be substituted for these analogs in experimental systems where antioxidant potency, specific kinase inhibition, or antiproliferative activity are critical experimental variables. The presence of the 8-hydroxyl substituent in gossypetin fundamentally alters its hydrogen-bonding network, electron-donating capacity, and molecular recognition by protein targets such as mitogen-activated protein kinase kinases (MKK3/6) and aromatase (CYP19) [1]. Quantitative structure-activity relationship studies demonstrate that the incremental hydroxylation pattern translates into measurably divergent IC50 values, radical-scavenging capacities, and cellular growth inhibition profiles that cannot be normalized through simple molar adjustments [2]. For procurement decisions in hypothesis-driven research, these quantified differences necessitate compound-specific sourcing rather than generic flavonol substitution.

Gossypetin (489-35-0): Head-to-Head Quantitative Differentiation Evidence Versus Quercetin, Myricetin, and Gossypin


Lipid Antioxidant Activity: Gossypetin Demonstrates 3-Fold Higher Efficacy Than Quercetin in Lard Autoxidation Assay

In a comparative evaluation of twelve flavonoids, gossypetin exhibited remarkably superior inhibition of lard autoxidation relative to quercetin, its closest structural analog lacking only the 8-hydroxyl group. The study quantitatively demonstrated that removal of the 8-OH group from gossypetin to yield quercetin reduced the antioxidative activity to approximately one-third of the original potency [1]. This marked difference establishes the 8-hydroxyl substituent as a critical determinant of lipid-phase antioxidant performance.

Antioxidant Lipid Peroxidation Food Preservation

DPPH Radical Scavenging: Gossypetin Outperforms Glycosylated Derivatives by 2.7-Fold in Trolox-Equivalent Antioxidant Capacity

A comprehensive experimental and computational study evaluated the antioxidant potential of gossypetin alongside its glycosylated derivatives gossypin (8-glucoside) and hibifolin (glucuronide). Gossypetin exhibited a Trolox-equivalent antioxidant capacity (TEAC) of 111.53 mM/g in the DPPH radical scavenging assay, representing a 2.68-fold increase over gossypin (41.68 mM/g) and a 2.79-fold increase over hibifolin (39.99 mM/g) [1]. Quantum mechanical analyses confirmed that the unsubstituted 8-hydroxyl group of gossypetin contributes critically to hydrogen atom donation efficiency, explaining the attenuated activity observed in glycosylated congeners.

Free Radical Scavenging DPPH Assay Structure-Activity Relationship

Aromatase (CYP19) Inhibition: Gossypetin and Myricetin Exhibit Comparable Potency, Distinguishing Both from the More Potent Flavanone Liquiritigenin

In a combined virtual screening and in vitro fluorimetric study of 240 traditional Chinese medicine phytochemicals, gossypetin and myricetin were identified as human aromatase (CYP19) inhibitors with IC50 values of 11 μM and 10 μM, respectively [1]. This near-equivalent potency between the two flavonols contrasts with the substantially higher activity of liquiritigenin (IC50 = 0.34 μM), a flavanone that demonstrated approximately 30-fold greater inhibition than either flavonol. The data position gossypetin as an intermediate-potency aromatase inhibitor suitable for structure-activity studies where flavonol-specific binding modes, rather than maximal inhibition, are the investigative priority.

Aromatase Inhibition CYP19 Endocrine Modulation

Cellular Antiproliferative Activity: Gossypetin Demonstrates Stronger Growth Inhibition Than Quercetin in HepG2 and MCF-7 Carcinoma Cell Lines

A direct comparative investigation evaluated the antiproliferative effects of gossypetin and quercetin in human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. The study reported that gossypetin exhibited stronger antiproliferative activity than quercetin in both cell models, with the enhanced activity attributed, in part, to cell cycle arrest at the G0/G1 phase mediated through downregulation of cyclin D1 expression, reduction of cdk6 kinase activity, and decreased phosphorylation of retinoblastoma protein (pRb) [1]. The differential potency correlates with the presence of the 8-hydroxyl group in gossypetin, which is absent in quercetin.

Anticancer Antiproliferative Cell Cycle

Pharmacokinetic Profiling: Gossypetin Plasma Exposure Correlates with Dose Following Oral Administration, Enabling Preclinical Dosing Calculations

A validated UPLC-MS/MS method was developed to quantify gossypetin, myricetin, quercetin, and isorhamnetin in mouse plasma following enzymatic hydrolysis of total flavonoids (free plus conjugated forms) after oral administration of total flavone of Abelmoschi Corolla (TFA) [1]. The pharmacokinetic study conducted over a dose range of 100–400 mg/kg TFA demonstrated a positive correlation between administered dose and systemic exposure for all four flavonoids, including gossypetin [1]. This dose-proportional exposure profile provides a quantitative foundation for translating in vitro gossypetin concentrations to in vivo dosing regimens in rodent models.

Pharmacokinetics Bioavailability UPLC-MS/MS

Inhibition of p38 MAPK Signaling: Gossypetin Acts as Potent MKK3/6 Inhibitor, Distinct from Quercetin's Kinase Inhibition Profile

Gossypetin has been identified and characterized as a potent inhibitor of mitogen-activated protein kinase kinases MKK3 and MKK6, key upstream activators of the p38 MAPK signaling pathway involved in stress responses and inflammation [1]. Gossypetin strongly attenuates the MKK3/6-p38 signaling axis, an activity profile that distinguishes it from quercetin, which primarily targets other kinase families including PI3K, Akt, and Src with different selectivity patterns . While direct comparative IC50 data for kinase inhibition between gossypetin and quercetin are not consolidated in a single study, the distinct target engagement profiles support differentiated application selection based on the intended signaling pathway of interest.

Kinase Inhibition MKK3/MKK6 p38 MAPK Pathway

Gossypetin (489-35-0): Validated Research Applications Driven by Comparative Performance Data


Natural Product Antioxidant Research Requiring High-Per-Mass Scavenging Capacity

Based on direct comparative evidence demonstrating 2.7–2.8-fold higher DPPH radical scavenging TEAC values for gossypetin relative to its glycosylated derivatives [1], and approximately 3-fold greater lipid antioxidant activity versus quercetin in lard autoxidation assays [2], gossypetin is the preferred aglycone for in vitro antioxidant studies where maximal signal-to-noise ratio and reduced compound consumption are experimental priorities. Applications include structure-activity relationship studies of flavonoid hydroxylation patterns, development of antioxidant reference standards for botanical extract standardization, and mechanistic investigations of hydrogen atom transfer mechanisms in polyphenolic antioxidants.

MKK3/6-p38 MAPK Pathway-Focused Cancer and Inflammation Signaling Studies

Gossypetin's established activity as a potent MKK3 and MKK6 inhibitor that attenuates the MKK3/6-p38 signaling pathway [3] positions it as a pathway-selective chemical probe for investigating p38 MAPK-dependent cellular processes. Unlike quercetin, which exhibits broader kinase inhibition profiles that may introduce confounding off-target effects, gossypetin enables more targeted interrogation of the MKK3/6-p38 axis. Relevant applications include studies of stress-induced apoptosis, inflammatory cytokine production, and p38-mediated transcriptional regulation in cancer and immune cell models.

Preclinical In Vivo Pharmacology Studies Requiring Dose-Proportional Flavonoid Exposure

The validated UPLC-MS/MS method for simultaneous quantification of gossypetin alongside myricetin, quercetin, and isorhamnetin in mouse plasma, coupled with the demonstrated positive correlation between oral dose (100–400 mg/kg) and systemic exposure [4], provides a robust analytical and pharmacokinetic framework for in vivo gossypetin studies. This enables rational dose selection for rodent efficacy models, facilitates inter-study comparison of exposure-response relationships, and supports pharmacokinetic-pharmacodynamic modeling in preclinical development programs investigating gossypetin's nephroprotective, hepatoprotective, or neuroprotective properties.

Aromatase (CYP19) Inhibition Reference Standard for Botanical Extract Benchmarking

With a well-defined IC50 of 11 μM in recombinant human aromatase inhibition assays [5], gossypetin serves as an intermediate-potency reference compound for evaluating novel aromatase inhibitors derived from natural product libraries or synthetic flavonoid analogs. Its near-equipotent activity to myricetin (IC50 = 10 μM) provides a benchmark for distinguishing flavonol-class inhibitors from more potent flavanone-class inhibitors such as liquiritigenin (IC50 = 0.34 μM). Applications include standardization of botanical extracts claimed to modulate estrogen biosynthesis and structure-activity optimization of flavonoid-based endocrine therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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